![molecular formula C18H32O B8136966 (9Z,12Z)-octadeca-9,12-dienal](/img/structure/B8136966.png)
(9Z,12Z)-octadeca-9,12-dienal
Overview
Description
(9Z,12Z)-octadeca-9,12-dienal is a natural product found in Dahlia merckii with data available.
Scientific Research Applications
Potential Anti-tubercular Drug Lead : A study discovered that (9z,12z)-Octadeca-9,12-dienoic acid from Eichhornia crassipes may be a potential anti-tubercular drug lead with improved interactions and ligand efficiency. This was identified through ligand-protein interactions with Β-ketoacyl-Acp synthase (KasA) in potential anti-tubercular drug designing (Mtewa et al., 2021).
Promoting Angiogenesis : (9Z,12Z)-octadeca-9,12-dienoic acid and cerevisterol, major bioactive compounds in Chinese cordyceps, have been found to promote angiogenesis by regulating the VEGF signal pathway. This indicates their role in anti-hypoxia effects (Long et al., 2021).
Chemical Analysis Techniques : The compound has been used in studies related to chemical analysis. For instance, dimethyl disulfide derivatization of 9,12-octadecadienoates allows for determination of the cis-cis and trans-trans double bond stereochemistry of these compounds (Carballeira & Cruz, 1996).
Gas Chromatography in Oil and Fat Analysis : The isomerization of octadeca-9,12-dienyl acetate and octadeca-9,12-diene in potassium hydroxide-diethylene glycol at temperatures above 120° is used for analyzing oils and fats by gas chromatography (Jamieson & Reid, 1967).
Synthesis of Sex Pheromones : (9Z,12Z)-octadecadienal and (9Z,12Z,15Z)-octadecatrienal, components of the sex pheromones emitted by female Hyphantria cunea (Drury) insects, are synthesized using this compound (Zan, 2002).
Metabolism Studies in Human Foods : The metabolism of conjugated linoleic acid (CLA) isomers present in human foods derived from milk or ruminant meat involves this compound (Loreau et al., 2001).
Structural and Stereochemical Studies : The enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in the red alga Lithothamnion corallioides led to the formation of conjugated tetraenoic fatty acids and bis (Hamberg, 1993).
properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZULGRVFOIDK-HZJYTTRNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z,12Z)-octadeca-9,12-dienal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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